molecular formula C10H12N2O3 B14835002 4-Cyclopropoxy-2-ethyl-6-nitropyridine

4-Cyclopropoxy-2-ethyl-6-nitropyridine

Cat. No.: B14835002
M. Wt: 208.21 g/mol
InChI Key: UHWWHEVJMHZRIA-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-ethyl-6-nitropyridine is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a nitro group attached to a pyridine ring. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyridine with nitrogen dioxide (NO2) in an organic solvent to form the nitropyridine intermediate . This intermediate can then undergo further reactions to introduce the cyclopropoxy and ethyl groups under specific conditions.

Industrial Production Methods

While detailed industrial production methods for 4-Cyclopropoxy-2-ethyl-6-nitropyridine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-ethyl-6-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is typically an amino derivative of the original compound.

    Reduction: The major product is an amino derivative.

    Substitution: The major products are derivatives with different functional groups replacing the nitro group.

Scientific Research Applications

4-Cyclopropoxy-2-ethyl-6-nitropyridine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique functional groups.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-ethyl-6-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the cyclopropoxy and ethyl groups can influence the compound’s reactivity and binding properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Nitropyridine: Similar in structure but lacks the cyclopropoxy and ethyl groups.

    4-Nitropyridine: Similar in structure but lacks the cyclopropoxy and ethyl groups.

    2-Ethyl-6-nitropyridine: Similar but lacks the cyclopropoxy group.

Uniqueness

4-Cyclopropoxy-2-ethyl-6-nitropyridine is unique due to the presence of the cyclopropoxy group, which can significantly alter its chemical properties and reactivity compared to other nitropyridine derivatives. This uniqueness makes it valuable in specific research and industrial applications.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-cyclopropyloxy-2-ethyl-6-nitropyridine

InChI

InChI=1S/C10H12N2O3/c1-2-7-5-9(15-8-3-4-8)6-10(11-7)12(13)14/h5-6,8H,2-4H2,1H3

InChI Key

UHWWHEVJMHZRIA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

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